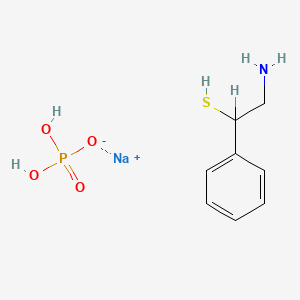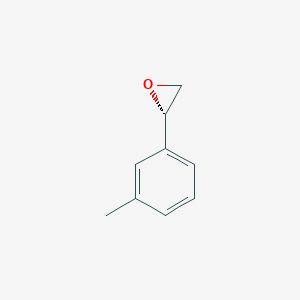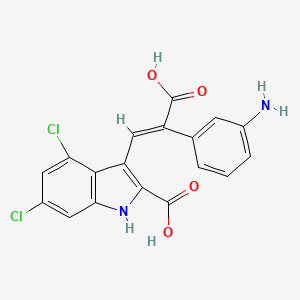
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Carboxylic Acid Groups: Carboxylation reactions can be employed to introduce carboxylic acid groups at specific positions on the indole ring.
Amination and Chlorination: Amination reactions can introduce the amino group, while chlorination reactions can add chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: Compounds with similar indole cores and carboxylic acid groups.
Chlorinated Indoles: Compounds with chlorine substituents on the indole ring.
Aminophenyl Indoles: Compounds with amino groups attached to the phenyl ring.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichloro substituents and carboxyethenyl linkage differentiate it from other indole derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
179106-29-7 |
|---|---|
Molecular Formula |
C18H12Cl2N2O4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-[(E)-2-(3-aminophenyl)-2-carboxyethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-9-5-13(20)15-12(16(18(25)26)22-14(15)6-9)7-11(17(23)24)8-2-1-3-10(21)4-8/h1-7,22H,21H2,(H,23,24)(H,25,26)/b11-7+ |
InChI Key |
USURZSFXCSIVBV-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


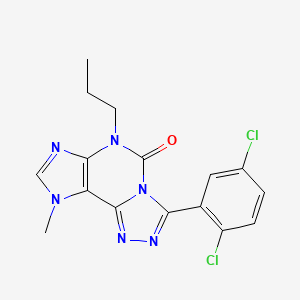


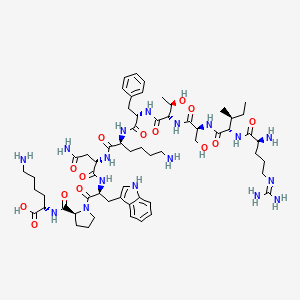
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
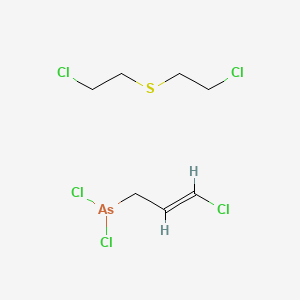
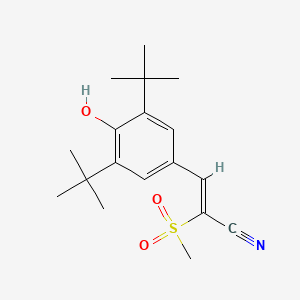
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
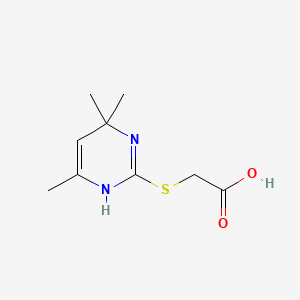
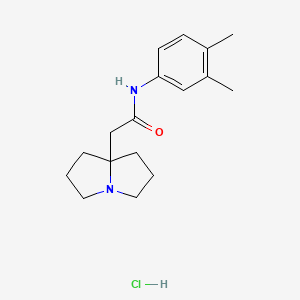
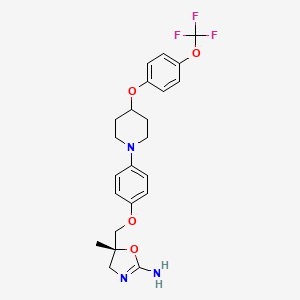
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
